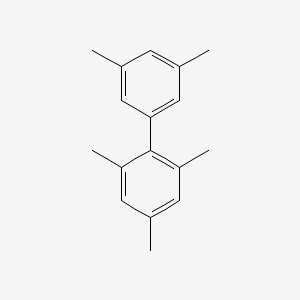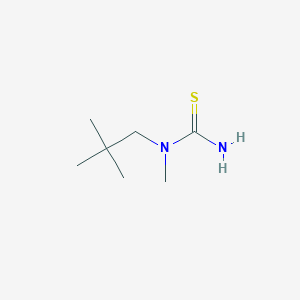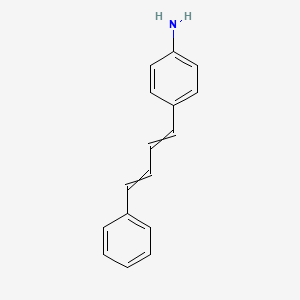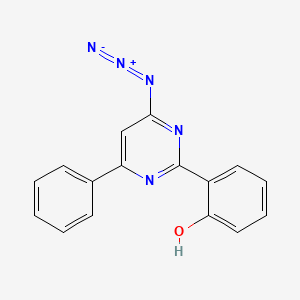![molecular formula C19H17NO5 B14392820 3-[4-(3-Hydroxyphenyl)-5-(3-methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid CAS No. 90044-50-1](/img/structure/B14392820.png)
3-[4-(3-Hydroxyphenyl)-5-(3-methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(3-Hydroxyphenyl)-5-(3-methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid is a complex organic compound that features a unique combination of hydroxyphenyl and methoxyphenyl groups attached to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Hydroxyphenyl)-5-(3-methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid typically involves multi-step organic reactions One common approach is to start with the appropriate hydroxyphenyl and methoxyphenyl precursors, which are then subjected to cyclization reactions to form the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(3-Hydroxyphenyl)-5-(3-methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while substitution of the methoxy group could result in various derivatives.
Wissenschaftliche Forschungsanwendungen
3-[4-(3-Hydroxyphenyl)-5-(3-methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[4-(3-Hydroxyphenyl)-5-(3-methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid involves its interaction with specific molecular targets. The hydroxyphenyl and methoxyphenyl groups can interact with enzymes and receptors, modulating their activity. The oxazole ring may also play a role in stabilizing the compound’s structure and enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its anti-inflammatory properties.
Indole-3-propionic acid: Studied for its neuroprotective effects.
Caffeic acid: Recognized for its antioxidant activity.
Uniqueness
What sets 3-[4-(3-Hydroxyphenyl)-5-(3-methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid apart is its unique combination of functional groups and the presence of the oxazole ring. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
90044-50-1 |
|---|---|
Molekularformel |
C19H17NO5 |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
3-[4-(3-hydroxyphenyl)-5-(3-methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid |
InChI |
InChI=1S/C19H17NO5/c1-24-15-7-3-5-13(11-15)19-18(12-4-2-6-14(21)10-12)20-16(25-19)8-9-17(22)23/h2-7,10-11,21H,8-9H2,1H3,(H,22,23) |
InChI-Schlüssel |
OYTLJEUDTDXFMT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=C(N=C(O2)CCC(=O)O)C3=CC(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[3,5-Bis(benzyloxy)phenyl]ethylidene}hydroxylamine](/img/structure/B14392737.png)
![1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane](/img/structure/B14392739.png)


![2-Diazonio-1-[2-(methylamino)ethoxy]ethen-1-olate](/img/structure/B14392781.png)
![1-{[(Butoxymethyl)selanyl]methoxy}butane](/img/structure/B14392788.png)



![2,2'-[(2-Bromo-1,3-phenylene)di(ethene-2,1-diyl)]dinaphthalene](/img/structure/B14392799.png)

![1-[3,3-Di(benzenesulfonyl)propyl]piperidine](/img/structure/B14392804.png)
![N-[2-(2-Hydroxybutan-2-yl)phenyl]formamide](/img/structure/B14392813.png)

